Somnifericin
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Somnifericin involves the extraction of Withania somnifera roots, which are rich in withanolides . The extraction process typically involves the use of solvents such as ethanol, methanol, or water under controlled conditions . The roots are dried, powdered, and subjected to solvent extraction, followed by purification steps such as chromatography to isolate this compound .
Industrial Production Methods: Industrial production of this compound follows similar extraction techniques but on a larger scale. Advanced methods such as supercritical fluid extraction and microwave-assisted extraction are employed to enhance yield and purity . These methods are optimized for efficiency and scalability to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions: Somnifericin undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for modifying its structure to enhance its bioactivity or to synthesize derivatives for specific applications .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products Formed: The major products formed from the reactions of this compound include various withanolide derivatives, which exhibit enhanced or modified biological activities . These derivatives are studied for their potential therapeutic applications .
Scientific Research Applications
Somnifericin has a wide range of scientific research applications. In chemistry, it is studied for its unique structural properties and potential as a lead compound for drug development . In biology, it is investigated for its role in cellular processes and its potential as an anti-cancer agent . In medicine, this compound is explored for its therapeutic effects, including anti-inflammatory, immunomodulatory, and neuroprotective properties . In industry, it is used in the formulation of dietary supplements and functional foods .
Mechanism of Action
The mechanism of action of Somnifericin involves its interaction with various molecular targets and pathways . It exerts its effects by modulating signaling pathways involved in inflammation, cell proliferation, and apoptosis . This compound binds to specific receptors and enzymes, leading to the activation or inhibition of downstream signaling cascades .
Comparison with Similar Compounds
Somnifericin is unique among withanolides due to its specific structural features and bioactivity . Similar compounds include withaferin A, withanolide D, and withanolide E, which also exhibit therapeutic properties but differ in their molecular structures and mechanisms of action . The uniqueness of this compound lies in its potent anti-cancer and neuroprotective effects, which are being extensively studied for potential clinical applications .
Properties
Molecular Formula |
C28H42O7 |
---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
(2R)-5-(hydroxymethyl)-4-methyl-2-[(1S)-1-[(4S,5R,6S,8S,9S,10R,13S,14S,17R)-4,5,6-trihydroxy-10,13-dimethyl-1-oxo-3,4,6,7,8,9,11,12,14,15,16,17-dodecahydro-2H-cyclopenta[a]phenanthren-17-yl]ethyl]-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C28H42O7/c1-14-11-21(35-25(33)17(14)13-29)15(2)18-5-6-19-16-12-24(32)28(34)23(31)8-7-22(30)27(28,4)20(16)9-10-26(18,19)3/h15-16,18-21,23-24,29,31-32,34H,5-13H2,1-4H3/t15-,16-,18+,19-,20-,21+,23-,24-,26+,27-,28+/m0/s1 |
InChI Key |
RYHUVBZFHPPSHQ-DAKZBPTQSA-N |
Isomeric SMILES |
CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@@H]([C@]5([C@@]4(C(=O)CC[C@@H]5O)C)O)O)C)CO |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC(C5(C4(C(=O)CCC5O)C)O)O)C)CO |
Origin of Product |
United States |
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